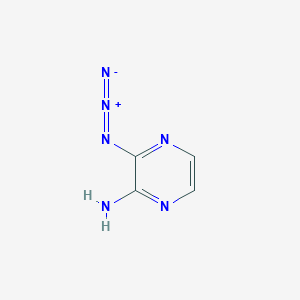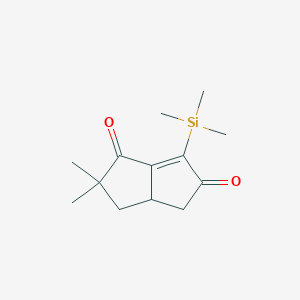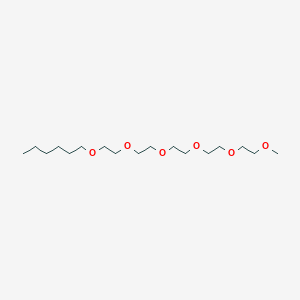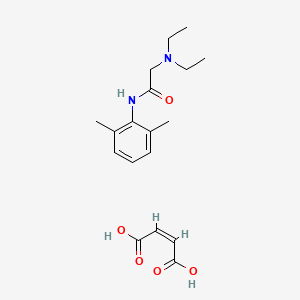
Lidocaine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine maleate is a compound formed by the combination of lidocaine, a local anesthetic, and maleic acid. Lidocaine is widely used for its anesthetic and antiarrhythmic properties. It works by blocking sodium channels in neuronal cell membranes, preventing the propagation of pain signals and stabilizing cardiac membranes .
準備方法
Synthetic Routes and Reaction Conditions
Lidocaine maleate can be synthesized by reacting lidocaine base with maleic acid. The reaction typically involves dissolving lidocaine in an appropriate solvent, such as ethanol, and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Lidocaine maleate undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and other strong bases are often employed.
Major Products
The major products formed from these reactions include various metabolites of lidocaine, such as monoethylglycinexylidide and glycinexylidide .
科学的研究の応用
Lidocaine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on neuronal signaling and ion channel function.
Medicine: Widely used in clinical research for its anesthetic and antiarrhythmic properties.
Industry: Employed in the formulation of topical anesthetics and other pharmaceutical products
作用機序
Lidocaine maleate exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. In cardiac tissues, lidocaine stabilizes the membrane and reduces excitability, making it effective in treating arrhythmias .
類似化合物との比較
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.
Etidocaine: Known for its longer duration of action and deeper penetration.
Ropivacaine: Preferred for its reduced cardiotoxicity compared to lidocaine.
Uniqueness
Lidocaine maleate is unique due to its rapid onset of action and intermediate duration of efficacy. It is particularly suitable for procedures requiring quick and effective anesthesia. Additionally, its combination with maleic acid enhances its stability and solubility, making it a versatile compound in various applications .
特性
CAS番号 |
159309-72-5 |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O.C4H4O4/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;5-3(6)1-2-4(7)8/h7-9H,5-6,10H2,1-4H3,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
CPOVYOJEOWEAGA-BTJKTKAUSA-N |
異性体SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



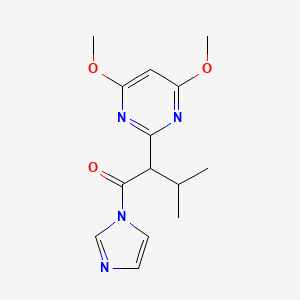
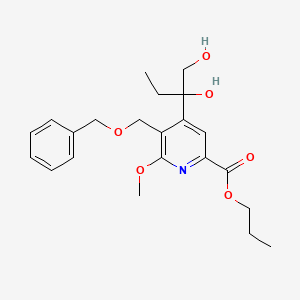
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)

![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
